molecular formula C16H10BrN7S B295076 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No. B295076
M. Wt: 412.3 g/mol
InChI Key: DEJWMZBRKSGDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of biofilms by microorganisms, and act as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole in lab experiments is its potential as a versatile tool for various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in certain experiments.

Future Directions

There are several future directions for the research on 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole. One direction is to further investigate its potential as an anticancer agent and explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as an antimicrobial agent and investigate its mechanism of action against various microorganisms. Additionally, further studies can be conducted to optimize its use as a fluorescent probe for the detection of metal ions.
Conclusion:
In conclusion, 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various fields.

Synthesis Methods

The synthesis of 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves the reaction of 6-(2-bromophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 1H-1,2,3-benzotriazole in the presence of a base. The reaction is carried out in a suitable solvent under controlled conditions, and the product is obtained after purification.

Scientific Research Applications

1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial activity, as it has been found to have inhibitory effects against various microorganisms. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C16H10BrN7S

Molecular Weight

412.3 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10BrN7S/c17-11-6-2-1-5-10(11)15-21-24-14(19-20-16(24)25-15)9-23-13-8-4-3-7-12(13)18-22-23/h1-8H,9H2

InChI Key

DEJWMZBRKSGDAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4)Br

Origin of Product

United States

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